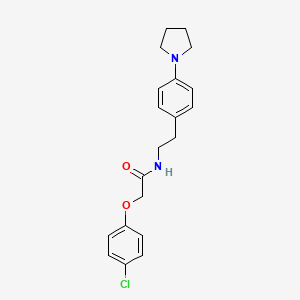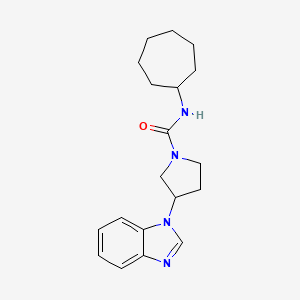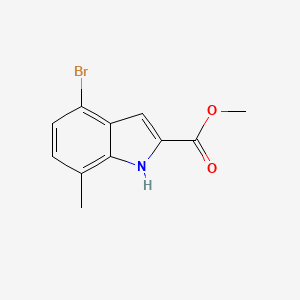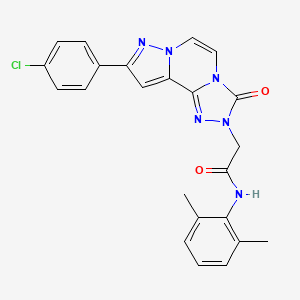
Chembl4517922
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. Chemical properties describe how the compound reacts with other substances .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities
The core structure of CHEMBL4517922 has been investigated for its potential in inhibiting the proliferation of cancer cells. The compound’s analogs have shown promising results in tests against various human cancer cell lines, particularly those of gynecological origin . The ability to halt or slow down the growth of cancer cells is a critical area of research, and CHEMBL4517922’s efficacy in this field could lead to the development of new anticancer therapies.
DNA Intercalation
Compounds similar to CHEMBL4517922 have been designed and synthesized to act as DNA intercalators . These compounds can insert themselves between the base pairs of DNA, disrupting the normal biological processes and leading to cell death. This mechanism is particularly useful in the development of anticancer agents, as it targets the rapidly dividing cancer cells.
Adenosine Receptor Antagonism
CHEMBL4517922 derivatives have been explored as adenosine receptor antagonists . These receptors play a significant role in various physiological processes, including neurotransmission, and are a target for treating conditions such as Parkinson’s disease and other neurological disorders.
Multi-Target Ligand Development
The compound’s structure allows for functionalization, making it a suitable candidate for developing multi-target ligands . These ligands can interact with multiple targets simultaneously, which is beneficial in treating complex diseases that involve several biological pathways.
Drug Delivery Systems
The reactive nature of CHEMBL4517922 derivatives makes them useful in creating drug delivery systems . These systems can be designed to deliver therapeutic agents directly to the site of action, increasing the efficacy and reducing the side effects of drugs.
Diagnostic and Theranostic Systems
The compound’s derivatives can be functionalized to develop diagnostic or theranostic systems . These systems combine therapeutic and diagnostic functions, allowing for targeted treatment and real-time monitoring of the treatment’s effectiveness.
Kinase Inhibition
Research has indicated that certain derivatives of CHEMBL4517922 could act as kinase inhibitors . Kinases are enzymes that play a vital role in signal transduction and are implicated in many diseases, including cancer. Inhibiting these enzymes can disrupt the signaling pathways that lead to disease progression.
Molecular Libraries for Medicinal Chemistry
The privileged scaffold of CHEMBL4517922 makes it an excellent candidate for creating molecular libraries . These libraries are collections of diverse molecules that can be screened for various biological activities, accelerating the drug discovery process.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O2/c1-14-4-3-5-15(2)21(14)25-20(31)13-30-23(32)28-10-11-29-19(22(28)27-30)12-18(26-29)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMVHRUYPBORDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethyl-7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2934994.png)
![5-Chloro-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2934995.png)
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934997.png)
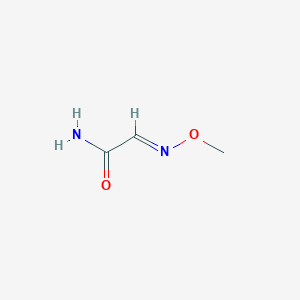




![8-((6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2935007.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)pentanedinitrile](/img/structure/B2935009.png)
